molecular formula C9H10O3 B093505 4-Methoxybenzyl formate CAS No. 122-91-8

4-Methoxybenzyl formate

Cat. No. B093505
CAS RN: 122-91-8
M. Wt: 166.17 g/mol
InChI Key: XPDORSROGAZEGY-UHFFFAOYSA-N
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Description

4-Methoxybenzyl formate is a chemical moiety that has been utilized in various synthetic applications, particularly as a protecting group in organic synthesis. It is derived from the methoxybenzyl group, which is known for its stability and ease of removal under certain conditions. The presence of the methoxy group can influence the physical and chemical properties of the compound it is attached to, making it a versatile tool in chemical synthesis 10.

Synthesis Analysis

The synthesis of compounds containing the 4-methoxybenzyl group has been reported in several contexts. For instance, it has been used as a protecting group for the sulfhydryl group of cysteine in peptide synthesis, where it was shown to suppress racemization during incorporation of the amino acid . Additionally, it has been directly introduced to the 2'-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides . The group has also been applied to protect carboxylic acids, with the esters formed being hydrolyzed in good yield . In the context of histidine protection, the 4-methoxybenzyloxymethyl group has been used to prevent racemization during peptide synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-methoxybenzyl group has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic analysis and molecular docking studies have been conducted on a novel organic hydrazone Schiff base compound, providing insights into the structure-property relationships . Additionally, the molecular structure of copolymers containing 4-methoxybenzyl methacrylate has been confirmed using Fourier transform infrared, 1H-NMR, and 13C-NMR techniques .

Chemical Reactions Analysis

The 4-methoxybenzyl group has been shown to be stable under various reaction conditions, yet removable when desired. For example, the oxidative deblocking of the 4-methoxybenzyl thioether protecting group has been achieved efficiently, allowing for the transformation of cysteine derivatives into cystine derivatives in high yield . The group has also been removed from oligoribonucleotides using triphenylmethyl fluoroborate . Furthermore, the group has been applied in the synthesis of α-fucosyl glycosides and disaccharides, demonstrating its utility in the stereoselective synthesis of sensitive compounds10.

Physical and Chemical Properties Analysis

The introduction of the 4-methoxybenzyl group can alter the physical and chemical properties of a molecule. For instance, it has been shown to modify the ground and excited states of the diketopyrrolopyrrole core, affecting the donor/acceptor properties of the molecules . The group also contributes to the solubility of the core and has been associated with high fluorescence quantum yields in solution . The thermal degradation kinetics of a copolymer containing 4-methoxybenzyl methacrylate has been studied, revealing specific activation energy values and suggesting a particular reaction mechanism .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application: 4-Methoxybenzyl formate, also known as PMB ester, is used as a protecting group in organic synthesis . Protecting groups are employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule . The PMB ester is known as an inexpensive “workhorse” protecting group .
  • Methods of Application or Experimental Procedures: The PMB ester can be readily introduced in high yield under a number of mild reaction conditions . Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis . Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 minutes .
  • Results or Outcomes: The use of PMB ester as a protecting group has been shown to be efficient and reliable, with the ability to withstand many common transformations but can still be removed under mild conditions when desired . The ultrasound-promoted preparation and reactions of PMB-Cl have demonstrated clear advantage in terms of efficiency when the protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .

Protection of Carboxylic Acids

  • Summary of the Application: 4-Methoxybenzyl formate can be used to protect carboxylic acids as PMB esters . This is particularly useful in complex organic synthesis where the carboxylic acid group needs to be temporarily rendered inert while transformations are performed at other sites in the molecule .
  • Methods of Application or Experimental Procedures: Protection of carboxylic acids as PMB esters can be accomplished using N,N-diisopropyl-O-(4-methoxybenzyl)isourea . This compound is readily prepared through the copper-catalyzed addition of 4-methoxybenzyl alcohol to N,N-di(isopropyl)carbodiimide . Simple mixing of this isourea with carboxylic acids provides the corresponding PMB esters in good yields .
  • Results or Outcomes: The use of PMB ester as a protecting group for carboxylic acids has been shown to be efficient and reliable .

Synthesis with Sensitive Substrates

  • Summary of the Application: 4-Methoxybenzyl formate can also be synthesized by reacting 4-methoxyphenyldiazomethane with carboxylic acids . This method is often employed with structurally complex or sensitive substrates .
  • Methods of Application or Experimental Procedures: For example, the sensitive β-lactam was converted to the corresponding PMB ester in 89% yield .
  • Results or Outcomes: This method has demonstrated clear advantages in terms of efficiency when applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .

Alkylation of Hindered Carboxylic Acids

  • Summary of the Application: The even more reactive 4-methoxybenzyl iodide (PMBI) has rarely been utilized for the introduction of PMB esters . One report describes the alkylation of the hindered carboxylic acid with PMBI .
  • Methods of Application or Experimental Procedures: During the formation of the PMB ester, the indole nitrogen is also alkylated, leading to the formation of ester .
  • Results or Outcomes: This method has demonstrated clear advantages in terms of efficiency when applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .

Safety And Hazards

4-Methoxybenzyl formate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

(4-methoxyphenyl)methyl formate
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5,7H,6H2,1H3
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InChI Key

XPDORSROGAZEGY-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)COC=O
Source PubChem
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID7047649
Record name 4-Methoxybenzyl formate
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Molecular Weight

166.17 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellow liquid with a sweet, floral, herbaceous-green odour
Record name Anisyl formate
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Boiling Point

220.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl formate
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Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl formate
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Density

1.136-1.145
Record name Anisyl formate
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Product Name

4-Methoxybenzyl formate

CAS RN

122-91-8
Record name 4-Methoxybenzyl formate
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Record name 4-Methoxybenzyl formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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